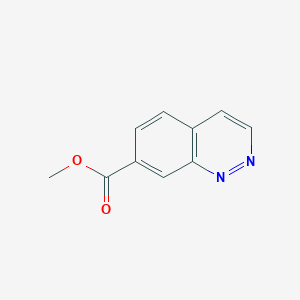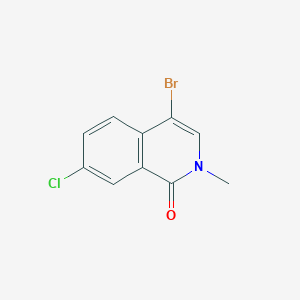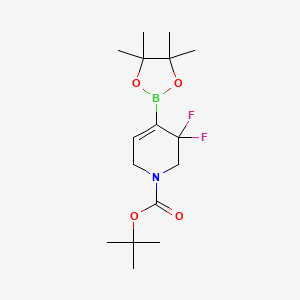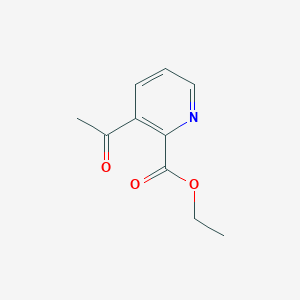![molecular formula C10H18O3 B13676446 [4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
[4-(hydroxymethyl)cyclohexyl]methyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Hydroxymethyl)cyclohexyl]methyl Acetate: is an organic compound with a unique structure that combines a cyclohexane ring with a hydroxymethyl group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)cyclohexyl]methyl Acetate typically involves the esterification of [4-(Hydroxymethyl)cyclohexyl]methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)cyclohexyl]methyl Acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Hydroxymethyl)cyclohexyl]methyl Acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful tool in enzymology.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmacologically active compounds.
Industry: Industrially, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for different applications.
Mecanismo De Acción
The mechanism of action of [4-(Hydroxymethyl)cyclohexyl]methyl Acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating biological processes.
Comparación Con Compuestos Similares
Methylcyclohexane: A saturated hydrocarbon with a similar cyclohexane ring structure.
Cyclohexylmethanol: A compound with a hydroxymethyl group attached to a cyclohexane ring.
Cyclohexyl Acetate: An ester with a cyclohexane ring and an acetate group.
Uniqueness: [4-(Hydroxymethyl)cyclohexyl]methyl Acetate is unique due to its combination of a hydroxymethyl group and an acetate ester on a cyclohexane ring
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C10H18O3/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h9-11H,2-7H2,1H3 |
Clave InChI |
TUCQZIYCSGJNMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)


![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)


![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)



